molecular formula C6H5Cl2NS B8700996 4-Amino-2,6-dichlorobenzene-1-thiol CAS No. 920509-81-5

4-Amino-2,6-dichlorobenzene-1-thiol

Cat. No.: B8700996
CAS No.: 920509-81-5
M. Wt: 194.08 g/mol
InChI Key: OIMBAFXABXDDLU-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichlorobenzene-1-thiol is a halogenated aromatic compound featuring both a primary amino group (-NH2) and a thiol group (-SH) on a dichlorinated benzene ring. This unique structure makes it a valuable building block in synthetic organic chemistry and chemical biology research. The compound is of significant interest for the development of novel bioconjugation strategies and the synthesis of complex molecules. The amino and thiol functional groups provide two distinct handles for chemical modification, allowing researchers to create tailored linkers for antibody-drug conjugates (ADCs) or other targeted therapeutics . Furthermore, its structural features suggest potential applicability in the exploration of thiol-labile protecting groups for sensitive amino acids, such as histidine, in solid-phase peptide synthesis (SPPS), helping to mitigate common side reactions like aspartimide formation and racemization . Researchers can leverage this reagent to develop more efficient and robust synthetic pathways. Handling and Safety: This chemical requires careful handling. As a thiol compound, it may have a distinctive odor. Standard safety precautions for amino- and chlorobenzene derivatives should be followed. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

920509-81-5

Molecular Formula

C6H5Cl2NS

Molecular Weight

194.08 g/mol

IUPAC Name

4-amino-2,6-dichlorobenzenethiol

InChI

InChI=1S/C6H5Cl2NS/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2

InChI Key

OIMBAFXABXDDLU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)S)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-4-chlorobenzenethiol

  • Molecular Formula : C₆H₆ClNS
  • Substituents: Amino (-NH₂) at position 2, chlorine (-Cl) at position 4, and thiol (-SH) at position 1.
  • Key Differences: Reduced halogenation (one Cl vs. two Cl atoms) alters electronic effects, making it less reactive toward electrophiles compared to this compound.

2,6-Dichlorobenzenethiol

  • Molecular Formula : C₆H₄Cl₂S
  • Substituents : Two Cl atoms at positions 2 and 6, thiol (-SH) at position 1.
  • Key Differences: Absence of the amino group reduces solubility in polar solvents and limits its utility in coordination chemistry.

4-Aminobenzenethiol

  • Molecular Formula : C₆H₇NS
  • Substituents: Amino (-NH₂) at position 4 and thiol (-SH) at position 1.
  • Key Differences : Lack of chlorine substituents increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution but reducing stability under oxidative conditions.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO) LogP (Octanol-Water)
This compound 210.09 120–125 High 2.8
2-Amino-4-chlorobenzenethiol 175.64 90–95 Moderate 2.1
2,6-Dichlorobenzenethiol 195.07 75–80 Moderate 3.2
4-Aminobenzenethiol 125.19 110–115 High 1.5

Research Findings

Recent studies highlight the unique advantages of this compound:

  • Catalysis: Demonstrated efficacy in palladium-catalyzed cross-coupling reactions, outperforming 4-Aminobenzenethiol due to enhanced electron-withdrawing effects .
  • Antimicrobial Activity: Exhibited MIC (Minimum Inhibitory Concentration) values 30% lower than 2-Amino-4-chlorobenzenethiol against Staphylococcus aureus .

Preparation Methods

Hydrogenation of 2,6-Dichloro-4-nitrobenzenethiol

A prominent route involves the reduction of 2,6-dichloro-4-nitrobenzenethiol using heterogeneous catalysts. For example, Ni-B/SiO₂ amorphous catalysts enable selective hydrogenation under mild conditions (0.5–0.6 MPa H₂, 333–343 K), achieving >98% selectivity for the amine product. Key steps include:

  • Synthesis of 2,6-dichloro-4-nitrobenzenethiol :

    • Nitration of 2,6-dichlorobenzenethiol using HNO₃ in tetrachloroethylene.

    • Isolation via solid-liquid separation and drying.

  • Reduction :

    • Catalytic hydrogenation in ethanol or chlorobenzene.

    • Reaction time: 1–3 hours.

Table 1: Hydrogenation Conditions and Outcomes

CatalystSolventH₂ Pressure (MPa)Temperature (K)Yield (%)Selectivity (%)
Ni-B/SiO₂Ethanol0.53339898.15
Ni-B/SiO₂Chlorobenzene0.634399.6897.92

Thiocarbamate Rearrangement Strategy

O- to S-Thiocarbamate Isomerization

This method, adapted from aminothiophenol synthesis, involves:

  • Formation of O-aryl thiocarbamate :

    • React 2,6-dichloro-4-nitrophenol with N,N-dimethylthiocarbamoyl chloride (DMTC) in methanol/KOH.

    • Example: 85.7% yield of O-(4'-acetophenyl) N,N-dimethylthiocarbamate.

  • Pyrolytic rearrangement :

    • Heat to 473–523 K to form S-aryl thiocarbamate.

  • Hydrolysis :

    • Acidic or basic hydrolysis to yield 2,6-dichloro-4-nitrobenzenethiol.

  • Nitro reduction :

    • Catalytic hydrogenation or hydrazine hydrate to finalize the amine.

Key Advantages :

  • Avoids harsh chlorination agents (e.g., POCl₃).

  • Scalable with reusable solvents (e.g., diethylene glycol ethers).

Nucleophilic Aromatic Substitution (SNAr)

Direct Thiolation of Haloarenes

Activated 2,6-dichloro-4-nitroaniline undergoes SNAr with thiol nucleophiles:

  • Substitution :

    • React with NaSH or thiourea in polar aprotic solvents (DMF, DMSO).

    • Example: 70–80% yield for analogous bromo derivatives.

  • Nitro reduction :

    • Use Fe/HCl or catalytic hydrogenation to convert nitro to amine.

Challenges :

  • Competing hydrodechlorination requires Pt/Pd catalysts with low metal loading (<1 wt%).

  • Steric hindrance from chlorine substituents slows kinetics.

Comparative Analysis of Methods

Table 2: Synthesis Route Efficiency

MethodStepsTypical Yield (%)ScalabilityKey Drawbacks
Catalytic Hydrogenation295–98HighCatalyst cost
Thiocarbamate Rearrangement470–85ModerateMulti-step purification
SNAr260–80ModerateSolvent toxicity
Diazotization330–50LowLow selectivity

Q & A

Q. What are the critical safety protocols for handling 4-Amino-2,6-dichlorobenzene-1-thiol in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved mask) if ventilation is insufficient .
  • Storage: Store in sealed, non-reactive containers (e.g., glass or HDPE) at room temperature, away from oxidizers, acids, and ignition sources. Ground containers to prevent static discharge .
  • Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release due to potential aquatic toxicity .

Q. How can researchers determine the purity of this compound during synthesis?

  • Analytical Techniques:
    • HPLC: Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water) for peak resolution. Compare retention times against certified standards .
    • Melting Point Analysis: Confirm purity via differential scanning calorimetry (DSC) or capillary method. A sharp melting point near 280–285°C (observed in structurally similar chlorinated phenols) indicates high purity .
    • Mass Spectrometry (MS): Perform ESI-MS to verify molecular ion peaks (expected m/z ~215–220 for [M+H]⁺) and detect impurities .

Advanced Questions

Q. What mechanistic pathways are plausible for nucleophilic substitution reactions involving this compound?

  • SNAr (Nucleophilic Aromatic Substitution): The electron-withdrawing chlorine atoms at positions 2 and 6 activate the benzene ring for substitution. The thiol (-SH) group acts as a leaving group, enabling reactions with amines or alkoxides under basic conditions. For example, coupling with arylboronic acids via palladium catalysis (analogous to Suzuki-Miyaura reactions) could yield biaryl derivatives .
  • Oxidative Coupling: Under controlled oxidation (e.g., using H₂O₂ or I₂), the thiol group may form disulfide bonds, useful for polymer or coordination complex synthesis. Monitor reaction progress via FT-IR (S-H stretch disappearance at ~2550 cm⁻¹) .

Q. How can researchers resolve contradictions in toxicity data for chlorinated aromatic thiols?

  • Case Study Approach: Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (e.g., Fischer 344 rat models) data. For example, nephrotoxicity observed in structurally related 4-amino-2,6-dichlorophenol hydrochloride at ≥0.05 mM suggests dose-dependent effects that may extrapolate to thiol analogs .
  • Metabolite Profiling: Use LC-MS/MS to identify reactive metabolites (e.g., glutathione conjugates) that contribute to toxicity. Cross-reference with computational models (e.g., QSAR) to predict ecotoxicological risks .

Q. What advanced spectroscopic methods are recommended for characterizing derivatives of this compound?

  • NMR Analysis:
    • ¹H NMR: Look for aromatic proton signals in the δ 6.8–7.5 ppm range. The amino (-NH₂) group may appear as a broad singlet (δ 4.5–5.5 ppm) .
    • ¹³C NMR: Chlorine substituents deshield adjacent carbons (e.g., C2 and C6 at ~125–130 ppm), while the thiol-bearing carbon (C1) resonates near δ 140 ppm .
  • X-ray Crystallography: Resolve crystal structures to confirm regiochemistry and hydrogen-bonding networks, particularly for metal-thiolate complexes .

Q. How should researchers design ecotoxicological studies for this compound?

  • Aquatic Toxicity Testing: Follow OECD Guideline 202 (Daphnia magna immobilization test) and Guideline 201 (Algal growth inhibition). Use concentrations ≤1 mg/L, referencing the compound’s predicted persistence (log Kow ~2.5) .
  • Soil Microcosm Studies: Evaluate biodegradation pathways using GC-MS to track intermediate metabolites (e.g., dichloroaniline). Compare with EPA Method 8330B for nitroaromatic analogs to validate detection limits .

Methodological Notes

  • Synthetic Optimization: For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C. Monitor via TLC (silica, ethyl acetate/hexane) .
  • Waste Disposal: Neutralize acidic/basic residues before transferring to authorized hazardous waste facilities. Document disposal per 40 CFR Part 261 .

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